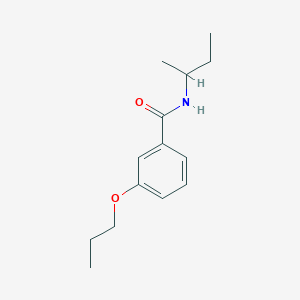

N-(sec-butyl)-3-propoxybenzamide

Description

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

N-butan-2-yl-3-propoxybenzamide |

InChI |

InChI=1S/C14H21NO2/c1-4-9-17-13-8-6-7-12(10-13)14(16)15-11(3)5-2/h6-8,10-11H,4-5,9H2,1-3H3,(H,15,16) |

InChI Key |

NAWLUYBKCPTMHN-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC(=C1)C(=O)NC(C)CC |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)NC(C)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

Key structural analogs and their substituent differences:

Key Observations :

Physicochemical and Spectroscopic Data

- NMR Trends : For (S)-N-(sec-butyl)benzamide, 13C NMR signals at δ 166.2 (amide carbonyl) and δ 59.1 (sec-butyl CH) suggest distinct electronic environments influenced by the N-alkyl group .

- Molecular Weight : N-(sec-butyl)-4-isopropoxybenzamide (235.32 g/mol) is lighter than the oxadiazole-containing analog (353.37 g/mol) , reflecting the impact of heterocyclic substituents.

Q & A

Basic: What synthetic strategies are recommended for N-(sec-butyl)-3-propoxybenzamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling 3-propoxybenzoic acid with sec-butylamine using carbodiimide-based coupling agents (e.g., DCC) under mild conditions (room temperature, inert atmosphere). Solvent choice (e.g., dichloromethane or DMF) and stoichiometric ratios (1:1.2 acid-to-amine) are critical for minimizing side products. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Similar protocols for structurally analogous sec-butyl benzamides report yields of 60–85% under optimized conditions .

Basic: Which spectroscopic methods are essential for structural confirmation of this compound?

Answer:

A combination of techniques is required:

- NMR Spectroscopy : H and C NMR confirm the propoxy group (δ 1.0–1.5 ppm for CH, δ 3.4–4.0 ppm for OCH) and sec-butyl moiety (split signals for CH(CH)CH).

- Mass Spectrometry : High-resolution MS (ESI-TOF) verifies the molecular ion [M+H] at m/z 264.17 (CHNO).

- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1240 cm (C-O-C) validate functional groups .

Advanced: How can discrepancies in reported bioactivity of this compound derivatives be systematically addressed?

Answer:

Contradictions often arise from variations in:

- Substituent positioning : The 3-propoxy group’s electron-donating effects may alter binding vs. 3-amino analogs .

- Assay conditions : Standardize MIC tests (e.g., CLSI guidelines) across bacterial strains (e.g., S. aureus ATCC 25923) to reduce variability.

- Purity thresholds : Impurities >5% (e.g., unreacted amine) can skew results. Validate via HPLC (>95% purity) .

Advanced: What computational approaches predict the binding affinity of this compound with microbial targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (e.g., PDB 4TQX). Focus on hydrophobic pockets accommodating the sec-butyl group.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of the propoxy group on HOMO-LUMO gaps.

- MD Simulations : Analyze stability of ligand-enzyme complexes (50 ns trajectories) to identify critical binding residues .

Basic: What are key considerations for designing antimicrobial assays for this compound?

Answer:

- Strain Selection : Include Gram-positive (e.g., B. subtilis) and Gram-negative (e.g., E. coli) models.

- Solvent Controls : Use DMSO (<1% v/v) to avoid solvent toxicity.

- Dose-Response Curves : Test 0.5–128 µg/mL concentrations to determine MIC/MIC.

- Time-Kill Assays : Monitor bactericidal activity over 24 hours .

Advanced: How do alkoxy substituents (e.g., propoxy vs. ethoxy) influence the pharmacokinetics of benzamide derivatives?

Answer:

- Lipophilicity : Propoxy increases logP by ~0.5 vs. ethoxy, enhancing membrane permeability (measured via PAMPA).

- Metabolic Stability : Longer alkoxy chains reduce CYP450-mediated oxidation (e.g., human liver microsome assays show t > 120 min for propoxy vs. 60 min for ethoxy).

- Solubility : Propoxy derivatives require co-solvents (e.g., PEG 400) for in vivo studies .

Basic: What purification techniques maximize yield and purity of this compound?

Answer:

- Liquid-Liquid Extraction : Separate unreacted acid/amine using NaOH (5%) and HCl (1M).

- Recrystallization : Use ethanol/water (7:3) for high-purity crystals (mp 98–100°C).

- HPLC : C18 column (MeCN/HO, 70:30) resolves residual DCC byproducts .

Advanced: What strategies improve metabolic stability of this compound in preclinical models?

Answer:

- Deuteration : Replace labile hydrogens (e.g., benzylic CH) with deuterium to slow oxidative metabolism.

- Prodrug Design : Esterify the amide group (e.g., acetyl prodrug) for sustained release.

- Structural Rigidification : Introduce cyclopropyl groups to the sec-butyl chain to block CYP3A4 binding .

Basic: How is batch purity validated for this compound in research settings?

Answer:

- TLC : R 0.45 (silica, EtOAc/hexane 3:7) confirms single spot.

- Melting Point : Sharp mp within 2°C of literature values (e.g., 98–100°C).

- Elemental Analysis : %C, %H, %N within ±0.3% of theoretical values .

Advanced: What models assess the dermatokinetics of topical this compound formulations?

Answer:

- Ex Vivo Skin Penetration : Use Franz cells with human epidermis to quantify flux (J) and lag time.

- LC-MS Quantification : Detect parent compound and metabolites in receptor fluid (LOQ: 10 ng/mL).

- Confocal Microscopy : Fluorescently tagged analogs visualize stratum corneum penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.